Cas no 945185-45-5 (2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid)
2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid
- 2-[[4-(ethylcarbamoyl)phenyl]carbamoyl]benzoic acid
- 2-((4-(Ethylcarbamoyl)phenyl)carbamoyl)benzoicacid
- 2-[({4-[(ethylamino)carbonyl]phenyl}amino)carbonyl]benzoic acid
- 945185-45-5
- AKOS003542394
- AN-329/43449368
- 2-({4-[(ethylamino)carbonyl]anilino}carbonyl)benzoic acid
- 2-((4-(Ethylcarbamoyl)phenyl)carbamoyl)benzoic acid
- STL068810
- 2-{[4-(ethylcarbamoyl)phenyl]carbamoyl}benzoic acid
- 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid
-
- MDL: MFCD09764104
- Inchi: 1S/C17H16N2O4/c1-2-18-15(20)11-7-9-12(10-8-11)19-16(21)13-5-3-4-6-14(13)17(22)23/h3-10H,2H2,1H3,(H,18,20)(H,19,21)(H,22,23)
- InChI Key: WCNJXLKRZSMMEF-UHFFFAOYSA-N
- SMILES: O=C(C1C=CC=CC=1C(=O)O)NC1C=CC(C(NCC)=O)=CC=1
Computed Properties
- Exact Mass: 312.11100700g/mol
- Monoisotopic Mass: 312.11100700g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 7
- Complexity: 444
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 95.5Ų
2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 034914-1g |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 1g |
$307.00 | 2023-09-11 | ||
| Matrix Scientific | 034914-500mg |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 500mg |
$199.00 | 2023-09-11 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034914-1g |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 1g |
4989.0CNY | 2021-07-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034914-500mg |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 500mg |
3233.0CNY | 2021-07-05 | ||
| TRC | E019145-50mg |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 50mg |
$ 100.00 | 2022-06-05 | ||
| TRC | E019145-100mg |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 100mg |
$ 160.00 | 2022-06-05 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034914-1g |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 1g |
4989CNY | 2021-05-07 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 034914-500mg |
2-({4-[(Ethylamino)carbonyl]anilino}carbonyl)-benzoic acid |
945185-45-5 | 500mg |
3233CNY | 2021-05-07 | ||
| A2B Chem LLC | AX17874-500mg |
2-((4-(Ethylcarbamoyl)phenyl)carbamoyl)benzoic acid |
945185-45-5 | 500mg |
$285.00 | 2024-07-18 |
2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid Related Literature
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid
Introduction to 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid (CAS No. 945185-45-5)
2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid, identified by its CAS number 945185-45-5, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes multiple functional groups that contribute to its unique chemical properties and potential biological activities. The presence of both carbonyl and amine functionalities in its structure suggests a high degree of reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The< strong>benzoic acid moiety is a well-known aromatic carboxylic acid that serves as a common pharmacophore in numerous therapeutic agents. Its incorporation into the molecular structure of 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid likely contributes to the compound's solubility and interaction with biological targets. Furthermore, the Ethylamino group introduces a basic character to the molecule, which can influence its binding affinity and selectivity in biological systems. These structural features make this compound a promising candidate for further exploration in drug discovery and development.
In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The structural complexity of 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid positions it as a potential scaffold for designing molecules with targeted therapeutic effects. For instance, studies have shown that benzoic acid derivatives can exhibit anti-inflammatory, antioxidant, and anticancer properties. The specific arrangement of functional groups in this compound may enhance its ability to interact with enzymes or receptors involved in disease processes.
The synthesis of 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the carbonyl group at the anilino position is particularly critical, as it influences the overall reactivity and stability of the molecule. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of methodological innovation in producing complex molecules like this one.
The pharmacological potential of 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid has been explored through various computational and experimental studies. Molecular docking simulations have been used to predict how this compound might interact with different biological targets, providing insights into its potential mechanisms of action. Preliminary experiments have also demonstrated its ability to modulate certain enzymatic activities, suggesting possible applications in treating conditions such as inflammation and neurodegeneration. These findings are particularly exciting given the increasing demand for innovative therapeutic strategies.
In addition to its pharmaceutical applications, 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid may find utility in other areas of chemical research. For example, its unique structural features make it a valuable building block for designing new materials or catalysts. The ability to functionalize multiple sites within its structure allows chemists to tailor its properties for specific applications. This flexibility underscores the importance of developing versatile intermediates like this one, which can serve as platforms for further innovation across multiple disciplines.
The future direction of research on 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid will likely focus on optimizing its synthesis and exploring new derivatives with enhanced biological activity. Advances in synthetic methodologies will continue to play a crucial role in making complex molecules more accessible for drug development. Additionally, interdisciplinary approaches combining computational modeling with experimental validation will be essential for uncovering the full potential of this compound.
In conclusion, 2-({4-(Ethylamino)carbonylanilino}carbonyl)-benzoic acid strong>(CAS No. 945185-45-5) is a structurally fascinating compound with significant promise in pharmaceutical research. Its intricate architecture and functional groups make it a valuable intermediate for developing novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex diseases and improving human health.
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